molecular formula C10H15ClN2 B1460513 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride CAS No. 1965309-36-7

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride

Cat. No.: B1460513
CAS No.: 1965309-36-7
M. Wt: 198.69 g/mol
InChI Key: JPEHRDBPJOQTON-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of benzoazepine, a seven-membered heterocyclic compound containing nitrogen.

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an agonist of the 5HT2C receptor . Additionally, it inhibits histone H3 phosphorylation and exhibits anticholinesterase activity in vitro . These interactions suggest that this compound can modulate neurotransmitter systems and influence epigenetic modifications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . This compound inhibits cell proliferation in a dose-dependent manner, indicating its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the GluN2B subunits of the N-methyl-D-aspartate receptor (NMDAR), which is a key therapeutic target for several neurological disorders . This binding inhibits the receptor’s activity, thereby modulating neurotransmission and potentially providing therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have indicated that it maintains its biological activity for a significant duration, although some degradation products may form over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For instance, in anticonvulsant studies, the compound demonstrated efficacy at specific dosages, but higher doses led to adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in the presence of ethanol and pyridine . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzoazepines .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzoazepine: The parent compound of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride.

    Benzodiazepines: Compounds with similar ring structures but different pharmacological properties.

    Oxazepines: Compounds with an oxygen atom in the ring structure.

    Thiazepines: Compounds with a sulfur atom in the ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern and potential therapeutic applications. Its ability to interact with specific molecular targets makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9,12H,3,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHRDBPJOQTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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